![molecular formula C8H11F3N4 B1457827 [8-(trifluorométhyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]méthanamine CAS No. 1423034-73-4](/img/structure/B1457827.png)
[8-(trifluorométhyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]méthanamine
Vue d'ensemble
Description
[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is a useful research compound. Its molecular formula is C8H11F3N4 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'intermédiaires pharmaceutiques
Ce composé est utilisé dans la synthèse d'intermédiaires pharmaceutiques de la sitagliptine. La sitagliptine est un médicament antidiabétique qui agit comme un inhibiteur de la dipeptidyl peptidase-4 (DPP-4), aidant à réguler les niveaux de glucose dans le sang .
Développement de bibliothèques de chimie médicinale
Il sert de bloc de construction en chimie médicinale, en particulier dans la création de bibliothèques ciblées de petites molécules. Ces bibliothèques sont cruciales pour identifier de nouveaux agents thérapeutiques ou précurseurs et peuvent être utilisées pour explorer des mécanismes biochimiques .
Recherche sur les médicaments anticonvulsivants
Des dérivés de ce composé ont été appliqués dans le développement de médicaments anticonvulsivants. Ces médicaments sont essentiels pour le traitement de l'épilepsie et d'autres troubles convulsifs .
Inhibition du GlyT1 pour les troubles neurologiques
Le composé a un potentiel d'utilisation comme inhibiteur du GlyT1. Les inhibiteurs du GlyT1 sont étudiés pour leur rôle dans le traitement de troubles neurologiques tels que la schizophrénie et les troubles cognitifs .
Agents anti-VIH-1
La recherche a montré que certains dérivés trifluorométhyl-1,2,4-triazole présentent une activité contre le VIH-1, suggérant que les dérivés de ce composé pourraient être développés comme des agents anti-VIH-1 .
Développement de ligands du récepteur NK1
Ce composé est également impliqué dans la synthèse de ligands du récepteur NK1. Les récepteurs NK1 sont des cibles pour le développement de médicaments dans des affections comme la dépression, l'anxiété et les nausées .
Mécanisme D'action
Target of action
1,2,4-Triazoles are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds with biological targets . .
Mode of action
The mode of action of 1,2,4-triazoles generally involves binding to biological targets, leading to changes in the function of these targets
Biochemical pathways
1,2,4-Triazoles can affect a variety of biochemical pathways due to their interactions with multiple biological targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazoles can vary widely depending on the specific compound
Result of action
The molecular and cellular effects of 1,2,4-triazoles can vary widely depending on the specific compound and its targets
Action environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds
Activité Biologique
The compound [8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine (CAS No. 1423034-73-4) is a member of the triazolopyridine family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C₉H₁₃F₃N₄
- Molecular Weight : 234.22 g/mol
- CAS Number : 1423034-73-4
The biological activity of this compound is primarily attributed to its interaction with various enzyme systems and receptors. Research indicates that it may act as a modulator of kinase pathways, which are crucial in cancer and inflammatory responses.
Key Mechanisms:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in tumor growth and progression.
- Cell Cycle Regulation : It has been shown to affect cell cycle progression in various cancer cell lines.
- Apoptosis Induction : The compound may promote apoptosis in malignant cells by upregulating pro-apoptotic factors.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of [8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine on different cancer cell lines. The results are summarized in the following table:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HCT116 | 18.8 | Induces apoptosis |
MCF7 | 29.3 | Inhibits cell proliferation |
MV4-11 | 1.96 | Multi-targeted kinase inhibition |
K562 | 2.87 | Promotes cell cycle arrest |
Case Studies
-
Case Study on Leukemia Treatment :
A study published in Nature highlighted the efficacy of this compound against acute myeloid leukemia (AML) cells. The compound demonstrated significant cytotoxicity with an IC₅₀ value of 1.54 µM against MV4-11 cells, indicating its potential as a therapeutic agent in leukemia treatment . -
Breast Cancer Research :
Another investigation focused on breast cancer cell lines (MCF7) revealed that the compound could inhibit cell growth effectively at concentrations below 30 µM. This suggests that it may be a viable candidate for further development in breast cancer therapies .
Toxicological Profile
While the compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Toxicological assessments indicate moderate toxicity at higher concentrations, necessitating further studies to establish a safe dosage range.
Propriétés
IUPAC Name |
[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h5H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSMJPAYBYFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=C(N2C1)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-73-4 | |
Record name | [8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.